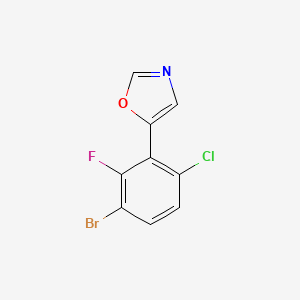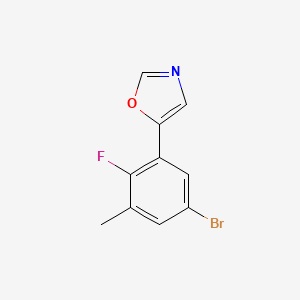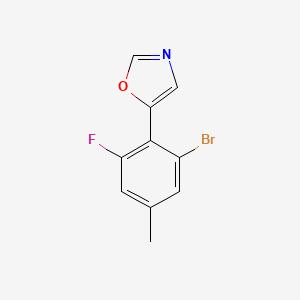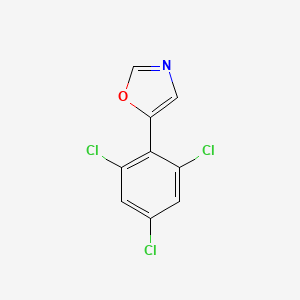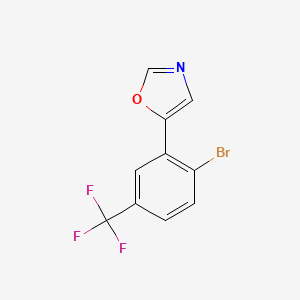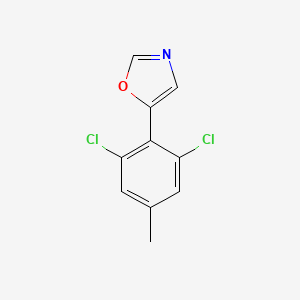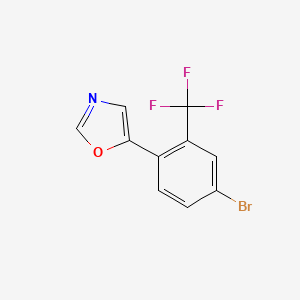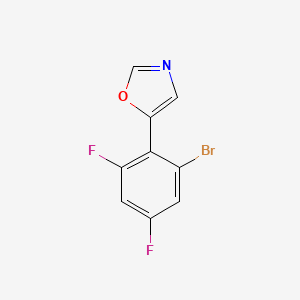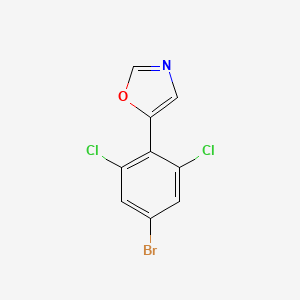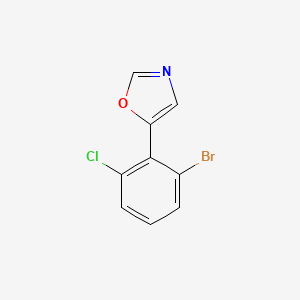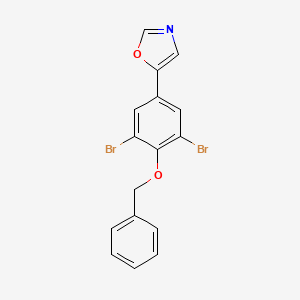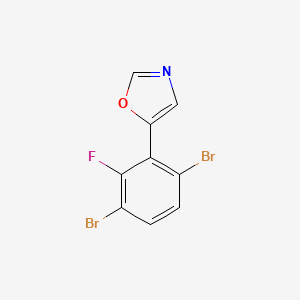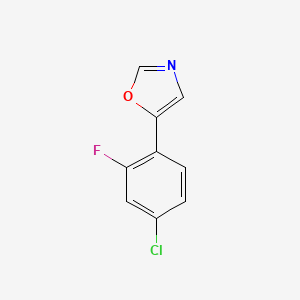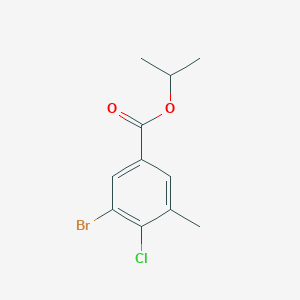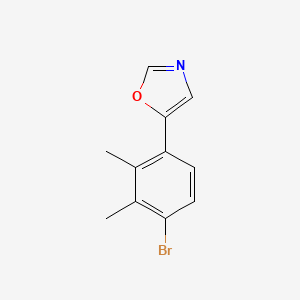
5-(4-bromo-2,3-dimethylphenyl)oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-bromo-2,3-dimethylphenyl)oxazole is a chemical compound with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol . It is characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, which is further connected to an oxazole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromo-2,3-dimethylphenyl)oxazole typically involves the reaction of 4-bromo-2,3-dimethylbenzaldehyde with an appropriate oxazole precursor under specific conditions. One common method involves the use of a condensation reaction where the aldehyde group reacts with an amine or nitrile to form the oxazole ring . The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require heating to facilitate the formation of the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
5-(4-bromo-2,3-dimethylphenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like halogens or sulfonates.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are often used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce biaryl compounds or other complex structures .
科学研究应用
5-(4-bromo-2,3-dimethylphenyl)oxazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial properties, is ongoing.
Industry: It is used in the development of new materials, such as polymers and advanced composites
作用机制
The mechanism of action of 5-(4-bromo-2,3-dimethylphenyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and oxazole ring play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to various biological effects .
相似化合物的比较
Similar Compounds
5-(4-chloro-2,3-dimethylphenyl)oxazole: Similar structure but with a chlorine atom instead of bromine.
5-(4-fluoro-2,3-dimethylphenyl)oxazole: Contains a fluorine atom instead of bromine.
5-(4-iodo-2,3-dimethylphenyl)oxazole: Features an iodine atom in place of bromine.
Uniqueness
The presence of the bromine atom in 5-(4-bromo-2,3-dimethylphenyl)oxazole imparts unique reactivity and properties compared to its halogenated counterparts. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions, making it distinct in its applications and effects .
属性
IUPAC Name |
5-(4-bromo-2,3-dimethylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7-8(2)10(12)4-3-9(7)11-5-13-6-14-11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDQOQCDVCXTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
